(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol
Description
Properties
Molecular Formula |
C17H24O2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3S,8R,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m0/s1 |
InChI Key |
QWCNQXNAFCBLLV-OQDIJTRPSA-N |
Isomeric SMILES |
CCCCCCC/C=C\[C@H](C#CC#C[C@H](C=C)O)O |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Origin of Product |
United States |
Preparation Methods
Extraction and Isolation from Natural Sources
Plant Material Selection: The compound is predominantly extracted from plants such as Angelica japonica, Oplopanax horridus, and Dendropanax arboreus, where it exists as a secondary metabolite.
-
- Pulverization of dried plant material.
- Solvent extraction using organic solvents such as methanol, ethanol, or ethyl acetate.
- Concentration of the extract under reduced pressure.
- Fractionation by chromatographic techniques including silica gel column chromatography, preparative HPLC, or flash chromatography to isolate falcarindiol.
Purification: Final purification is typically achieved by recrystallization or further chromatographic refinement to obtain the compound in high purity.
-
- Advantages: Natural source provides stereochemically pure compound.
- Limitations: Low yield, time-consuming, and dependent on plant availability and quality.
Chemical Synthesis
Chemical synthesis of (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol is challenging due to the need for stereoselective formation of hydroxyl groups at C3 and C8 and the conjugated diyne system.
-
- Starting Materials: Typically long-chain alkynes or alkenes with protected hydroxyl groups.
- Formation of Diyne System: Coupling of terminal alkynes using Glaser or Cadiot-Chodkiewicz coupling reactions to form conjugated diynes.
- Stereoselective Hydroxylation: Use of chiral catalysts or auxiliaries to introduce hydroxyl groups at specific stereocenters.
- Double Bond Formation: Controlled partial hydrogenation or Wittig-type reactions to establish the Z-configuration of the double bond at C9.
- Deprotection: Removal of protecting groups to yield the free diol.
| Step | Reaction Type | Description | Notes |
|---|---|---|---|
| 1 | Alkyne coupling | Glaser coupling of terminal alkynes to form diyne backbone | Requires copper catalyst under oxygen |
| 2 | Stereoselective hydroxylation | Use of Sharpless asymmetric epoxidation or dihydroxylation | Controls (3S,8R) configuration |
| 3 | Double bond formation | Wittig or partial hydrogenation to form Z-alkene | Maintains cis-configuration at C9 |
| 4 | Deprotection | Acid/base treatment to remove protecting groups | Yields free diol |
- Yields and Challenges: Overall yields vary depending on the synthetic route and stereochemical control; side reactions such as over-reduction or polymerization of alkynes can occur.
| Preparation Method | Purity Achieved | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|
| Natural Extraction | >95% (after purification) | Low (0.01–0.1% w/w in plant) | Stereochemically pure, natural product | Low yield, resource-dependent |
| Chemical Synthesis | >90% (depending on method) | Moderate (10–40% overall) | Scalable, controllable stereochemistry | Complex, multi-step, costly |
Studies report that natural extraction remains the primary method for obtaining falcarindiol for biological studies due to its stereochemical fidelity.
Synthetic methods are evolving with advances in asymmetric catalysis and coupling chemistry to improve yield and stereoselectivity.
The preparation of this compound involves two main approaches: extraction from natural plant sources and chemical synthesis. Extraction methods provide high stereochemical purity but suffer from low yield and resource limitations. Chemical synthesis offers scalability and control but requires complex multi-step procedures with careful stereochemical management. Ongoing research focuses on optimizing synthetic routes to improve yield and efficiency while preserving the compound’s bioactive configuration.
Chemical Reactions Analysis
Types of Reactions
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Employing reducing agents like lithium aluminum hydride to convert triple bonds to double bonds or single bonds.
Substitution: Halogenation reactions using reagents like bromine or chlorine to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of diketones or diacids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and metabolic disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol involves its interaction with specific molecular targets and pathways. It can affect cellular respiration by interacting with mitochondrial ATP synthase, promoting mitochondrial biogenesis. Additionally, it may influence various signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Discussion of Stereochemical and Functional Group Impacts
- Stereochemistry : The (3S,8R,Z) configuration in falcarindiol enhances its interaction with PPARγ receptors compared to (3R,8S,Z)-falcarindiol, as shown in molecular docking studies .
- Acetylation : Falcarindiol 3-acetate loses antifungal potency but gains stability in processed foods .
- Chain Length : Araliadiol (C₁₅) shows reduced cytotoxicity compared to C₁₇ analogs, highlighting the role of chain length in bioactivity .
Biological Activity
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly referred to as falcarindiol, is a polyacetylene compound primarily found in carrots (Daucus carota) and other Apiaceae family plants. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : CHO
- Molecular Weight : 260.37 g/mol
- CAS Number : 55297-87-5
Anticancer Properties
Falcarindiol has been studied for its ability to inhibit the growth of various cancer cells. Research indicates that it can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Falcarindiol has been shown to cause cell cycle arrest in the G2/M phase in human cancer cell lines, which is crucial for preventing the proliferation of cancer cells.
- Apoptosis Induction : Studies have demonstrated that falcarindiol can activate caspases, leading to programmed cell death in cancer cells. This was observed in experiments with breast and prostate cancer cell lines.
| Study | Cell Line | Mechanism | Result |
|---|---|---|---|
| MCF-7 (Breast) | Apoptosis | Induced apoptosis at IC50 of 20 µM | |
| PC-3 (Prostate) | Cell Cycle Arrest | G2/M phase arrest observed |
Anti-inflammatory Effects
Falcarindiol exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is beneficial in conditions like arthritis and other inflammatory diseases.
- Cytokine Inhibition : In vitro studies have shown that falcarindiol significantly reduces the levels of TNF-alpha and IL-6 in stimulated macrophages.
- Enzyme Inhibition : It has been reported to inhibit the expression of COX-2, thus reducing prostaglandin synthesis.
| Study | Model | Mechanism | Result |
|---|---|---|---|
| RAW 264.7 Macrophages | Cytokine Inhibition | Reduced TNF-alpha by 50% | |
| Mouse Model | COX-2 Inhibition | Decreased inflammation markers |
Antimicrobial Activity
The antimicrobial properties of falcarindiol have also been explored. It has demonstrated activity against various pathogens including bacteria and fungi.
- Bacterial Activity : Falcarindiol showed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Fungal Activity : It has also been effective against Candida albicans, indicating its potential as a natural antifungal agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
The mechanisms through which falcarindiol exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
- Modulation of Signaling Pathways : Affects pathways such as NF-kB and MAPK which are critical in inflammation and cancer progression.
Case Studies
Several case studies have highlighted the efficacy of falcarindiol in both laboratory settings and clinical observations:
- Case Study on Cancer Cell Lines : A study involving multiple human cancer cell lines demonstrated that treatment with falcarindiol resulted in a significant reduction in cell viability compared to untreated controls.
- In Vivo Studies : Animal models treated with falcarindiol showed reduced tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
